2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol
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Overview
Description
The compound you’re asking about is a fluorinated organic compound . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For a related compound, 2,2,2-Trifluoro-1-methoxyethanol, the density is reported to be 1.3±0.1 g/cm3 .Scientific Research Applications
Enzymatic Resolution and Chemical Synthesis
- The optical resolution of racemic trifluoroethanols, including derivatives of 2,2,2-trifluoroethanol, has been achieved through lipase-catalyzed enantioselective acetylation. This method is significant in preparing enantiomerically pure compounds for various applications (Kato et al., 1995).
- A synthesis method for 2,4,5-trisubstituted oxazoles, which could be related to the synthesis of compounds like 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol, was developed. These methods are crucial for creating new compounds with potential applications in various fields (Cai et al., 2005).
Advanced Organic Synthesis and Applications
- New methods for generating and condensing carbanions with carbonyl compounds have been explored, offering pathways to synthesize diverse 2-(1H-1,2,4-triazol-1-yl)ethanols, which might include similar structures to this compound. These methods are essential in agricultural and medicinal chemistry (Lassalas et al., 2017).
- The synthesis of difluorobora-s-diazaindacene dyes, involving 2,2,2-trifluoro-1-(5-arylpyrrol-2-yl)-1-ethanols, indicates the relevance of trifluoroethanol derivatives in developing new dyes with specific optical properties (Sobenina et al., 2013).
Medicinal Chemistry and Biological Applications
- The development of trifluoromethyl-1H-pyrazolyl and related compounds, potentially including this compound, for their antimicrobial, antioxidant, and anti-cancer properties. This research contributes to the development of new therapeutic agents (Bhat et al., 2016).
Analytical and Spectroscopic Applications
- Trifluoromethylazoles and their derivatives, possibly including this compound, were synthesized and analyzed using 19F NMR spectroscopy. This is crucial for understanding the properties of such compounds and their potential applications in measuring pH in biological media (Jones et al., 1996).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific studies, it’s difficult to say how “2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol” interacts with its targets. The trifluoroethanol group could potentially form hydrogen bonds with its target, influencing the activity of the target .
Biochemical Pathways
Trifluoroethanol is known to be used in biochemical experiments to stabilize alpha helix .
Pharmacokinetics
Trifluoroethanol is a small, polar molecule that is miscible in water, which could influence its absorption and distribution .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2,4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLSUYMHREDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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